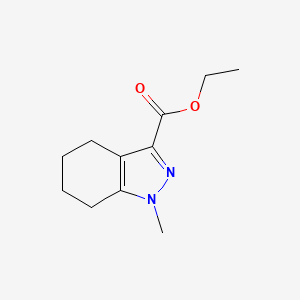

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

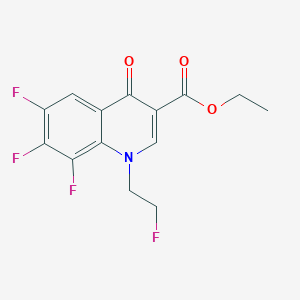

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C11H16N2O2 . It belongs to the family of nitrogen-containing heterocycles, specifically the indazole nuclei . Indazoles have aroused great interest due to their wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . A reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas resulted in compounds possessing hypotensive and hypoglycemic activities in rats .Molecular Structure Analysis

The molecular structure of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is characterized by a heterocyclic aromatic organic compound structure . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .Chemical Reactions Analysis

Indazoles have been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The chemical reactions involved in these biological activities are diverse and complex .Aplicaciones Científicas De Investigación

Medicinal Applications of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Antineoplastic Activity: This compound has been synthesized and evaluated for its potential in vitro antineoplastic activity against various human cancer cell lines. The research suggests that derivatives of this compound could be beneficial in cancer treatment strategies .

Anti-inflammatory Properties: Derivatives of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate have been screened for their anti-inflammatory activities. This indicates its potential use in developing new anti-inflammatory drugs .

Chemical Applications of Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- Bromodomain Interaction The compound has relevance in the study of bromodomains, which are protein modules that bind to acetylated lysine side chains in histones and other proteins. This interaction is crucial for understanding epigenetic signaling and regulation.

Direcciones Futuras

Given the wide variety of biological properties of indazoles, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The development of novel indazole derivatives with improved biological activities is a promising area of research .

Propiedades

IUPAC Name |

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLLKSWUNNTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)